molecular formula C11H15N3O B1386121 N-Hydroxy-2-(pyrrolidin-1-yl)benzimidamide CAS No. 1021243-91-3

N-Hydroxy-2-(pyrrolidin-1-yl)benzimidamide

Cat. No.: B1386121
CAS No.: 1021243-91-3
M. Wt: 205.26 g/mol
InChI Key: WTPHRKBZCVHBRY-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(pyrrolidin-1-yl)benzimidamide is a benzimidamide derivative characterized by a benzimidamide core substituted with a pyrrolidin-1-yl group at the 2-position and a hydroxylamine (-NHOH) functional group. This compound belongs to a broader class of benzimidamides, which are of significant interest in medicinal chemistry and materials science due to their ability to engage in diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) and their structural adaptability for modulating biological activity . The pyrrolidin-1-yl substituent introduces conformational rigidity and enhances solubility in polar solvents, while the hydroxylamine group may contribute to redox activity or metal chelation .

Properties

IUPAC Name

N'-hydroxy-2-pyrrolidin-1-ylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-11(13-15)9-5-1-2-6-10(9)14-7-3-4-8-14/h1-2,5-6,15H,3-4,7-8H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPHRKBZCVHBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=CC=CC=C2/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(pyrrolidin-1-yl)benzimidamide typically involves the reaction of 2-(pyrrolidin-1-yl)benzimidamide with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. Quality control measures, including chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(pyrrolidin-1-yl)benzimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted pyrrolidine derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

N-Hydroxy-2-(pyrrolidin-1-yl)benzimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(pyrrolidin-1-yl)benzimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group plays a crucial role in forming hydrogen bonds with active sites, while the pyrrolidine ring enhances the compound’s binding affinity and specificity. These interactions modulate the activity of target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Phenyl Benzimidamides

Fluorinated benzimidamides, such as (E)-2-fluoro-N′-phenylbenzimidamide (DB10) and (Z)-4-fluoro-N′-(4-fluorophenyl)benzimidamide (DB33), exhibit 3D isostructurality despite differences in fluorine substitution patterns. These compounds form isostructural polymorphs (e.g., E1 and E2) stabilized by N–H⋯F and N–H⋯π interactions, which are absent in N-Hydroxy-2-(pyrrolidin-1-yl)benzimidamide. Key differences include:

  • Substituent Effects : Fluorine atoms in DB10–DB33 enhance intermolecular interactions but reduce solubility compared to the pyrrolidin-1-yl group .
  • Crystal Packing : Fluorinated analogs exhibit tighter packing due to halogen bonding, whereas the pyrrolidine ring in this compound introduces steric bulk, reducing packing efficiency .

Table 1: Structural and Physical Properties of Selected Benzimidamides

Compound Substituents Key Interactions Solubility (RT) Reference
This compound Pyrrolidin-1-yl, -NHOH N–H⋯O, C–H⋯π Moderate (polar solvents)
DB10 (E-isomer) 2-F, N′-phenyl N–H⋯F, N–H⋯π Low (non-polar solvents)
DB33 (Z-isomer) 4-F, N′-(4-F-phenyl) N–H⋯F, C–H⋯F Low (non-polar solvents)
Benzimidamide Derivatives with Varied Amine Substituents

Replacing pyrrolidin-1-yl with other cyclic amines alters physicochemical and biological properties:

  • Piperidin-1-yl Analog : N-Hydroxy-2-(piperidin-1-yl)benzimidamide (CAS 1021244-26-7) shows increased lipophilicity (clogP +0.5) compared to the pyrrolidine derivative, reducing aqueous solubility but enhancing membrane permeability .
Enzyme Inhibition Profiles

This compound shares structural motifs with benzimidamide-based inhibitors of matriptase and adenylosuccinate lyase (ADSL) :

  • Matriptase Inhibitors : Pyridyl bis(oxy)dibenzimidamide derivatives (e.g., compound 22) inhibit matriptase with IC₅₀ < 10 nM. The pyrrolidine substituent in this compound may mimic the pyridyl group’s hydrogen-bond acceptor properties but lacks the sulfonamide moiety critical for high affinity .
  • ADSL Inhibitors : Substituted benzo[d]imidazol-1-yl)methyl)benzimidamides (e.g., 4g) inhibit Plasmodium falciparum ADSL via Ser 299A and Thr 124D interactions. The hydroxylamine group in this compound could introduce redox-mediated toxicity, limiting its utility as an ADSL inhibitor .

Biological Activity

N-Hydroxy-2-(pyrrolidin-1-yl)benzimidamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzimidamide core linked to a pyrrolidine ring, with a hydroxyl functional group that enhances its reactivity. The compound's structure is pivotal for its biological activity, influencing its interactions with various molecular targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest the compound has potential antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Antiviral Properties : The compound has shown activity against various viruses, including beta-coronaviruses. In vitro studies demonstrated significant antiviral efficacy, indicating potential as a therapeutic agent against viral infections .
  • Anticancer Effects : this compound has been investigated for its anticancer properties. It may inhibit the proliferation of cancer cells through mechanisms involving enzyme inhibition and modulation of signaling pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group is crucial for forming hydrogen bonds with active sites, while the pyrrolidine ring enhances binding affinity and specificity. This interaction can modulate various biochemical pathways, influencing cell proliferation and survival .

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialPotential activity against bacterial strains
AntiviralEffective against beta-coronaviruses
AnticancerInhibitory effects on cancer cell proliferation

Case Study: Antiviral Efficacy

In a study assessing antiviral properties, this compound was tested against multiple strains of beta-coronaviruses. The compound exhibited an effective concentration (EC50) value of 4.7 µM, indicating promising antiviral potential. Additionally, cytotoxicity assessments revealed a CC50 value of 21 µM, suggesting a favorable therapeutic window for further development .

Mechanistic Insights

The mechanism by which this compound exerts its effects involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or cancer cell signaling pathways.
  • Receptor Modulation : It could modulate receptor activity related to metabolic pathways, influencing disease outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Hydroxy-2-(pyrrolidin-1-yl)benzimidamide
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N-Hydroxy-2-(pyrrolidin-1-yl)benzimidamide

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